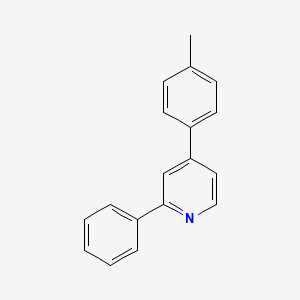

4-(4-methylphenyl)-2-phenylPyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

208929-33-3 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

4-(4-methylphenyl)-2-phenylpyridine |

InChI |

InChI=1S/C18H15N/c1-14-7-9-15(10-8-14)17-11-12-19-18(13-17)16-5-3-2-4-6-16/h2-13H,1H3 |

InChI Key |

UJRVBGVVJVIAEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis:

Synthetic Strategy: The construction of the 2,4-diarylpyridine core could be approached through established synthetic methodologies. The Kröhnke pyridine (B92270) synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is a classic and versatile method for preparing highly substituted pyridines. wikipedia.orgnih.gov Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling , could be employed by sequentially coupling arylboronic acids (phenylboronic acid and 4-methylphenylboronic acid) with a di-halogenated pyridine scaffold. nih.govresearchgate.netcdnsciencepub.com

Structural and Physicochemical Characterization:

Spectroscopic Analysis: Confirmation of the synthesized structure would require a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Crystallographic Analysis: Single-crystal X-ray diffraction would provide unambiguous proof of structure and detailed information on bond lengths, bond angles, and solid-state packing, which is crucial for understanding intermolecular interactions. nih.gov

Investigation of Properties:

Modern Transition Metal-Catalyzed Approaches for Constructing 4-(4-methylphenyl)-2-phenylPyridine

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Suzuki-Miyaura Coupling for Phenyl and Methylphenyl Substituents

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a highly effective method for this transformation. The synthesis can be envisioned by reacting a 2-halo-4-(4-methylphenyl)pyridine with phenylboronic acid, or a 4-halo-2-phenylpyridine with (4-methylphenyl)boronic acid. A more direct, though potentially less selective, approach involves the sequential coupling of a 2,4-dihalopyridine with the two different arylboronic acids.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing yield and minimizing side products. For instance, palladium catalysts supported on materials like waste oyster shell-derived amorphous silica (B1680970) (7% Pd/WA30) have been used for Suzuki-Miyaura reactions between aryl chlorides and arylboronic acids, demonstrating the potential for more sustainable catalytic systems. chemicalbook.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents a general procedure for Suzuki-Miyaura reactions that can be adapted for the synthesis of the target compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Chloride (General) | Arylboronic Acid | 7% Pd/WA30 | Cs₂CO₃ | DMA | 80 | 12-24 | chemicalbook.com |

Negishi Coupling Strategies for Alkylated Pyridines

The Negishi coupling employs an organozinc reagent and a nickel or palladium catalyst, and it is a powerful alternative for forming C-C bonds. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing unsymmetrical biaryls and is known for its high functional group tolerance. wikipedia.orgorgsyn.org The synthesis of this compound via Negishi coupling would involve reacting an organozinc derivative of pyridine (B92270) with the appropriate aryl halides.

For example, a 2-pyridylzinc halide could be coupled with a 4-substituted aryl halide, or vice-versa. A key advantage is the ability to perform these couplings under mild conditions. orgsyn.org Recent strategies have explored the direct sodiation of pyridine to generate a 4-sodiopyridine intermediate, which can then be transmetalated to the corresponding zinc reagent and used in Negishi cross-couplings with various aryl halides. chemrxiv.org This approach provides a direct route to functionalizing the 4-position of the pyridine ring. chemrxiv.org

Table 2: General Conditions for Negishi Cross-Coupling This table illustrates typical catalysts and conditions for Negishi couplings, applicable to the synthesis of substituted pyridines.

| Organic Halide/Triflate | Organozinc Reagent | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Organozinc Compound | Pd(PPh₃)₄ or Ni(PPh₃)₄ | C(sp²)-C(sp²) Coupling | wikipedia.org |

| 2-Bromopyridine | Aryl Zinc Chloride | Pd(PPh₃)₄ | Bipyridine Synthesis | wikipedia.org |

Sonogashira Coupling for Alkyne Precursors

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium-copper co-catalytic system. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, it can be used to synthesize key alkynylpyridine intermediates. For instance, a 2,4-dihalopyridine could be sequentially coupled, first with a terminal alkyne (e.g., phenylacetylene) and then with a second aryl group via a different coupling method. Alternatively, the introduced alkyne could be a precursor that is later transformed into one of the aryl substituents.

The reaction is valued for its reliability and compatibility with numerous functional groups, often proceeding under mild, room-temperature conditions. wikipedia.orgscirp.org Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, showcasing the method's utility for functionalizing the pyridine core. scirp.org

Table 3: Example of Sonogashira Coupling Conditions for Pyridine Derivatives This table shows a specific example of conditions used for the Sonogashira coupling of a substituted bromopyridine.

| Substrate | Alkyne | Catalyst | Co-catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromo-pyridine | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | DMF | 100 | scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd[PPh₃]₄ | CuI | THF/Et₃N | Room Temp | soton.ac.uk |

C-H Activation and Direct Arylation/Functionalization Methods for Pyridine Scaffolds

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials (like conversion to halides or organometallics). For pyridine synthesis, this involves the direct coupling of a C-H bond on the pyridine ring with an arylating agent. A common approach involves the temporary activation of the pyridine ring as a pyridine N-oxide. This modification enhances the reactivity of the C-H bonds at the 2- and 4-positions, facilitating palladium-catalyzed direct arylation. acs.org After the coupling reaction, the N-oxide is easily removed by reduction to yield the final arylated pyridine.

Mechanistic studies suggest that these reactions can proceed through complex pathways, sometimes involving cooperative catalysis between multiple distinct palladium centers. nih.govberkeley.edu The regioselectivity of direct C-H arylation can be highly dependent on the electronic nature of the pyridine's C-H bonds and the substituents present. nih.gov For electron-deficient pyridines, predictable C4- or C3-arylation can be achieved, complementing methods that typically functionalize the C2-position. nih.gov

Nickel and Copper-Catalyzed Cycloaddition Reactions for Pyridine Ring Construction

Instead of building substituents onto a pre-existing pyridine ring, cycloaddition reactions construct the heterocyclic ring itself from simpler acyclic precursors. Nickel-catalyzed [2+2+2] cycloadditions are particularly powerful for this purpose. This reaction can assemble a substituted pyridine from two alkyne molecules and a nitrile. nih.govnih.gov To synthesize this compound, one could theoretically use phenylacetylene, an alkyne precursor to the 4-methylphenyl group, and a nitrile. The development of nickel catalysts with sterically demanding N-heterocyclic carbene (NHC) ligands has significantly improved the scope and conditions for these reactions. nih.gov

Copper-catalyzed cycloadditions also offer routes to pyridine-based structures. While many copper-catalyzed cycloadditions involving pyridines result in dearomatization or the formation of fused heterocycles, they are part of a broad toolkit for heterocyclic synthesis. nih.govacs.org For example, copper has been used to catalyze the coupling of pyridines with alkynes, leading to functionalized dihydropyridines. acs.org

Table 4: Overview of Nickel-Catalyzed Pyridine Synthesis via Cycloaddition This table summarizes the general approach for synthesizing pyridines using nickel-catalyzed cycloaddition.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Diyne | Nitrile | [Ni(cod)₂]/Xantphos | Fused Pyridine | High functional group tolerance | thieme-connect.com |

| α,β-Unsaturated Oxime | Alkyne | Ni(0) | Substituted Pyridine | Involves N-O bond oxidative addition | oup.com |

| Diyne | Nitrile | Ni/NHC | Pyridine | Mechanistic studies confirm hetero-oxidative coupling | nih.gov |

Photoredox Catalysis in the Synthesis of this compound

Photoredox catalysis uses visible light to initiate single-electron transfer events, enabling a wide range of organic transformations under remarkably mild conditions. This approach can be applied to the synthesis of the target compound in several ways. One strategy is the direct, light-mediated C-4 alkylation or arylation of a pyridine precursor. rsc.org For instance, a 2-phenylpyridine (B120327) could be selectively functionalized at the C-4 position using a suitable radical precursor generated under photoredox conditions.

Another powerful application is in the construction of the pyridine ring itself. Eosin Y, a common organic dye, can act as a photoredox catalyst in the synthesis of 2,4,6-triarylpyridines from aryl ketones and benzylamines at room temperature. acs.org This method offers a mild and eco-friendly alternative to traditional, often high-temperature, condensation reactions. acs.org The modular nature of this synthesis, where the substituents on the ketone and amine determine the final substitution pattern of the pyridine, makes it adaptable for producing this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridine derivatives is an area of active research, aiming to reduce environmental impact through various strategies. researchgate.net These include the use of multicomponent, one-pot reactions, which increase efficiency by minimizing intermediate purification steps and reducing solvent waste. nih.govacs.org

Key green approaches relevant to the synthesis of this compound include:

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol. biosynce.comrsc.org

Catalyst Choice: Using catalysts based on abundant and less toxic metals, such as iron, instead of precious metals like palladium. rsc.org Iron-catalyzed cyclizations of ketoxime acetates and aldehydes have been developed for the synthesis of symmetrical triarylpyridines. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound, which can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.govacs.orgrsc.org

Atom Economy: Designing reactions, such as direct C-H functionalization and cycloadditions, that incorporate a maximum number of atoms from the starting materials into the final product, thus minimizing waste.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

Solvent-free and mechanochemical approaches represent a paradigm shift in chemical synthesis, aiming to reduce environmental impact by minimizing or eliminating the use of volatile organic solvents. These methods often lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solution-phase chemistry.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a promising solvent-free technique. nih.gov While specific mechanochemical syntheses of this compound are not extensively documented, the principles can be applied to established pyridine syntheses. For instance, a one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been reported using a magnetic catalyst at 100°C, demonstrating the feasibility of forming polysubstituted pyridines under these conditions. rsc.org Such an approach could be adapted for the target molecule.

The advantages of solvent-free synthesis include reduced pollution, lower costs, and enhanced safety. drugfuture.comsemanticscholar.org Many reactions can be carried out by simply heating a mixture of solid reactants, sometimes with a solid-supported catalyst. For example, the synthesis of pyrano[2,3-b]pyridine derivatives has been achieved under solvent-free conditions at 80°C using a Fe3O4-supported copper complex as a catalyst. rsc.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Pyridine Synthesis Approaches

| Feature | Solvent-Based Synthesis | Solvent-Free/Mechanochemical Synthesis |

| Solvent Usage | High | Minimal to None |

| Reaction Time | Often long (hours to days) | Typically shorter (minutes to hours) |

| Energy Consumption | High (for heating/refluxing large solvent volumes) | Generally lower |

| Work-up | Often requires extraction and solvent removal | Simpler, direct isolation of the product |

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower |

Microwave-Assisted Organic Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. semanticscholar.orgbeilstein-journals.org The use of microwave irradiation can facilitate the rapid synthesis of heterocyclic compounds, including pyridines. nih.gov

The key advantages of MAOS include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates.

Improved Yields: Higher temperatures and pressures can be safely achieved in sealed microwave reactors, often resulting in better yields.

Enhanced Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating.

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | Boiling point of solvent | Can exceed boiling point in sealed vessels |

| Yield | Moderate to good | Potentially higher |

| Energy Efficiency | Lower | Higher |

| Process Control | Basic | Precise temperature and pressure control |

Flow Chemistry Applications for Continuous Production and Process Intensification

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govacs.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production. acs.org

The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow reactors. beilstein-journals.orgnih.govresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates. beilstein-journals.orgnih.gov This approach could be adapted for the continuous production of this compound.

Furthermore, flow chemistry enables the safe use of hazardous reagents and intermediates by generating them in situ and immediately consuming them in the next reaction step. This is particularly relevant for reactions involving highly reactive organometallic species, which are often employed in cross-coupling reactions to form the biaryl backbone of the target molecule.

Heterogeneous Catalysis and Recyclable Catalyst Systems

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst costs. mdpi.com In the context of synthesizing this compound, heterogeneous catalysts can be employed in both the pyridine ring formation and in subsequent cross-coupling reactions.

For the construction of the pyridine ring, various solid acid and base catalysts have been explored. For instance, covalently anchored sulfonic acid on silica gel has been used as a reusable heterogeneous catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. organic-chemistry.org

For the formation of the C-C bonds between the pyridine core and the phenyl and p-tolyl substituents, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are widely used. organic-chemistry.orgacs.orgnih.gov The development of heterogeneous palladium catalysts is a major area of research. Examples include palladium supported on magnetic nanoparticles, which allows for easy separation of the catalyst using an external magnet. rsc.org Lignin-based materials have also been investigated as supports for palladium nanoparticles in C-C bond-forming reactions. mdpi.comnih.gov

Table 3: Examples of Recyclable Catalysts for Pyridine Synthesis and Related Reactions

| Catalyst System | Reaction Type | Advantages | Reference |

| Fe3O4@SPNC-Cu(II) | Multicomponent reaction for pyranopyridines | Solvent-free conditions, recyclable | rsc.org |

| SrFe12O19 | Multicomponent reaction for 2-amino-3-cyanopyridines | Solvent-free conditions, magnetic separation | rsc.org |

| Pd supported on magnetic nanoparticles | Suzuki-Miyaura coupling | Recyclable, easy separation | rsc.org |

| Poly(maleic anhydride-alt-1-octadecene) | N-oxidation of pyridines | Metal-free, easily recovered by filtration | researchgate.net |

| Titanium silicalite (TS-1) | N-oxidation of pyridines in flow | Continuous process, stable catalyst | organic-chemistry.org |

Convergent and Divergent Synthetic Strategies for this compound and its Derivatives

The synthesis of libraries of related compounds for drug discovery and materials science often employs convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. A divergent synthesis starts from a common intermediate that is elaborated into a variety of different products.

A divergent approach to synthesizing derivatives of this compound could involve the preparation of a common precursor, such as a di-halogenated pyridine, which can then undergo selective cross-coupling reactions to introduce different aryl groups at the 2- and 4-positions. For example, the synthesis of 2-bromo-4-iodopyridine (B27774) provides a versatile intermediate for the one-pot disubstitution to create 2,4-disubstituted pyridines. researchgate.net

A convergent strategy for the synthesis of this compound could involve the preparation of a substituted enone and a suitable nitrogen-containing fragment, which are then condensed to form the pyridine ring. This approach allows for the modular construction of the target molecule by varying the substituents on the initial fragments.

Atom-Economy and Step-Economy Analysis of Synthetic Routes

Atom economy and step economy are key metrics for evaluating the "greenness" and efficiency of a synthetic route. Atom economy, a concept introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. Step economy refers to the number of synthetic steps required to produce the target molecule.

Table 4: Theoretical Atom and Step Economy Comparison for the Synthesis of this compound

| Synthetic Route | Key Features | Theoretical Atom Economy | Step Economy |

| Hantzsch Synthesis | Multicomponent reaction followed by oxidation. | Lower due to the need for an external oxidant. | Fewer steps in the initial ring formation. |

| Kröhnke Synthesis | Does not require a separate oxidation step. | Higher as the pyridinium (B92312) salt already has the correct oxidation state. wikipedia.org | Can be a one-pot reaction. wikipedia.org |

| Suzuki Coupling | Convergent approach coupling pre-functionalized fragments. | Can be high, but depends on the synthesis of the starting materials. | Can be very efficient if starting materials are readily available. |

One-Pot Multicomponent Reactions for Pyridine Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. acsgcipr.org MCRs are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. acsgcipr.org

The synthesis of this compound can be envisioned through a one-pot MCR. A plausible approach would be a variation of the Guareschi-Thorpe or Bohlmann-Rahtz reactions. acsgcipr.org For instance, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with an active methylene (B1212753) compound and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), can lead to the formation of a substituted pyridine.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound from the crude reaction mixture is a critical step to obtain a high-purity product suitable for further applications. The choice of purification method depends on the nature of the impurities present, which are often unreacted starting materials, byproducts from side reactions, and residual catalyst. The most common and effective techniques for purifying aryl-substituted pyridines are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a widely used method for the separation of this compound from impurities. rsc.org The choice of stationary phase and eluent system is crucial for achieving good separation. Silica gel is the most common stationary phase for this class of compounds. The eluent system is typically a mixture of a non-polar solvent, such as heptane (B126788) or hexanes, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). rsc.orgsielc.com

The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. For instance, a gradient of ethyl acetate in heptane can be effective. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

To illustrate the effectiveness of column chromatography, consider the following hypothetical purification data for a crude reaction mixture containing this compound.

| Purification Step | Stationary Phase | Eluent System (v/v) | Purity of Isolated Product (%) | Recovery Yield (%) |

|---|---|---|---|---|

| Initial Crude Product | - | - | 75 | 100 |

| Column Chromatography | Silica Gel (230-400 mesh) | Heptane:Ethyl Acetate (9:1 to 7:3 gradient) | >98 | 85 |

Recrystallization

Recrystallization is another powerful technique for obtaining high-purity crystalline solids. The principle of this method is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For a non-polar compound like this compound, a non-polar solvent or a mixture of solvents is often used for recrystallization. A detailed procedure for a closely related compound, 2-(4'-methylphenyl)-pyridine, involves dissolving the crude product in a minimal amount of hot heptane. orgsyn.org Upon slow cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The following table provides a hypothetical representation of the purification of this compound using recrystallization.

| Recrystallization Solvent | Initial Purity (%) | Purity after First Recrystallization (%) | Purity after Second Recrystallization (%) |

|---|---|---|---|

| Heptane | 95 | 99.0 | >99.8 |

| Ethanol/Water | 95 | 98.5 | 99.5 |

Assessment of Purity

The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can provide quantitative information about the percentage of the desired compound and any remaining impurities. For HPLC analysis of related pyridine derivatives, a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with a buffer is often employed.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" spectrum for the compound.

The FTIR spectrum of this compound is expected to show a series of absorption bands corresponding to the various vibrational modes of the molecule. orientjchem.orgresearchgate.netnih.govnih.govthermofisher.com Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the pyridine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. These are highly characteristic of the aromatic skeleton.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. The out-of-plane bending modes in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic rings.

Ring Vibrations: The breathing modes of the pyridine and phenyl rings will also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

The FTIR spectrum serves as a valuable tool for confirming the presence of the key functional groups and for quality control purposes.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | 2950-2850 |

| C=C and C=N Stretch | 1600-1400 |

| C-H In-plane Bend | 1300-1000 |

| C-H Out-of-plane Bend | 900-650 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy, a technique that probes the vibrational modes of a molecule, provides a characteristic "fingerprint" of the compound. For phenylpyridine derivatives, key spectral bands corresponding to the phenyl and pyridine ring vibrations are typically observed. In related compounds, strong bands around 1600 cm⁻¹ are characteristic of phenyl ring C-C stretching vibrations, while ring breathing modes often appear near 1000 cm⁻¹. u-szeged.hu

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. nih.govresearchgate.net This enhancement allows for the detection of minute quantities of a substance and provides insights into the molecule's orientation on the surface. nih.govarxiv.org For pyridine-containing compounds, the interaction with the metal surface is crucial. The nitrogen atom in the pyridine ring can interact with the metal, influencing the SERS spectrum. koreascience.kr The orientation of the molecule, whether it lies flat or tilted on the surface, can be inferred from the relative enhancement of different vibrational modes. nih.govglobal-sci.com In SERS studies of similar molecules, the adsorption geometry plays a significant role in the observed spectral changes. u-szeged.huglobal-sci.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. longdom.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. semanticscholar.org In ESI-HRMS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. csic.es For this compound, with a molecular formula of C₁₈H₁₅N, the calculated exact mass of the protonated molecule [M+H]⁺ is 246.1283 Da. nih.gov ESI-HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition. rsc.orgrsc.org The technique can be performed in both positive and negative ionization modes, though pyridine derivatives typically show strong signals in the positive mode due to the basicity of the nitrogen atom. semanticscholar.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for less soluble or larger molecules. longdom.org The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. nih.gov The choice of matrix is critical for successful analysis. longdom.org For pyridine-containing compounds, matrices like α-cyano-4-hydroxycinnamic acid (HCCA) have been used effectively. nih.gov MALDI-HRMS provides high-resolution mass data, enabling accurate mass determination and structural confirmation. longdom.orgnih.gov This technique is particularly valuable for verifying the structure and purity of synthesized compounds. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. PubChem provides information on a GC-MS spectrum for this compound, indicating its utility in the analysis of this compound. nih.gov In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, aiding in its identification and the assessment of sample purity.

X-ray Diffraction (XRD) Studies for Crystal Structure and Polymorphism

Powder X-ray Diffraction for Crystalline Phase Identification and Unit Cell Parameters

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases and the determination of unit cell parameters. For a polycrystalline sample of this compound, a PXRD experiment would yield a diffraction pattern unique to its crystal structure. This pattern, a plot of diffraction intensity versus the scattering angle (2θ), serves as a fingerprint for the compound.

Although specific experimental PXRD data for this compound is not available, a hypothetical analysis would involve comparing the obtained pattern with databases such as the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) to confirm its phase purity. Once the pattern is indexed, the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—can be determined. These parameters define the size and shape of the repeating unit of the crystal lattice. For a related compound, 4′′-quaterpyridine, a triclinic crystal system was observed, and it is plausible that this compound could crystallize in a similar low-symmetry system due to its molecular complexity. whiterose.ac.uk

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510.4 |

Note: This data is hypothetical and serves as an illustrative example.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is stabilized by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, dictate the molecular packing and influence the material's physical properties. Key intermolecular forces at play would include van der Waals forces, π-π stacking interactions, and C-H···π interactions.

The planar phenyl and pyridine rings are expected to engage in π-π stacking, where the aromatic rings arrange themselves in a parallel or offset fashion to maximize attractive forces. The distances between the centroids of these interacting rings are typically in the range of 3.3 to 3.8 Å. Furthermore, the hydrogen atoms of the phenyl and methyl groups can act as weak hydrogen bond donors, forming C-H···π interactions with the electron-rich aromatic rings of neighboring molecules. In a study of a related pyridinium salt, N-(p-tolyl)-4-(p-tolyl)-Me2Py+, C-H···π interactions were found to play a significant role in the crystal lattice. researchgate.net These varied interactions lead to the formation of specific, repeating three-dimensional arrangements known as crystal packing motifs.

Electronic and Photophysical Spectroscopy

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like dichloromethane or THF, would likely exhibit absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, originating from the extensive conjugated system of the phenyl and pyridine rings, are expected to be intense and appear at lower wavelengths. The n-π* transitions, involving the non-bonding electrons of the nitrogen atom in the pyridine ring, are generally weaker and may be observed as a shoulder on the main absorption band.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. For substituted phenylpyridines, molar absorptivities for the main absorption bands are typically in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹.

Table 2: Projected UV-Vis Absorption Data for this compound in Dichloromethane

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~280 | ~25,000 | π-π* (Phenyl rings) |

| ~320 | ~15,000 | π-π* (Pyridine ring) |

| ~350 (shoulder) | ~2,000 | n-π* |

Note: This data is projected based on typical values for similar compounds.

Upon absorption of light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from the singlet excited state (S₁), while phosphorescence originates from the triplet excited state (T₁).

The fluorescence spectrum would likely show an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is an important parameter. For similar fluorescent pyridine derivatives, quantum yields can vary widely depending on the molecular structure and the solvent environment. nih.gov The fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state, is typically on the nanosecond timescale.

Phosphorescence is generally weaker and has a much longer lifetime (microseconds to seconds) than fluorescence because the T₁ → S₀ transition is spin-forbidden. This emission is often only observable at low temperatures in a rigid matrix to minimize non-radiative decay processes.

Table 3: Anticipated Photophysical Properties for this compound

| Parameter | Value |

|---|---|

| Fluorescence Emission Maximum (nm) | ~400 |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.4 |

| Fluorescence Lifetime (τf) (ns) | 1 - 5 |

| Phosphorescence Emission Maximum (nm) | ~500 |

| Phosphorescence Lifetime (τp) (µs) | >10 |

Note: These values are estimations based on related compounds.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), are employed to study the dynamics of the excited states. These methods can track the population and depopulation of the singlet and triplet excited states over time, providing information on processes like intersystem crossing (the transition from a singlet to a triplet state) and internal conversion (a non-radiative decay pathway). The excited-state lifetime of related ruthenium(II)-polypyridine complexes has been shown to be dramatically increased due to the presence of strong ligand fields, a principle that could be explored in metal complexes of this compound. acs.org For many organic fluorophores, the excited state lifetime is on the order of nanoseconds. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₈H₁₅N, the theoretical elemental composition is approximately 88.13% Carbon, 6.16% Hydrogen, and 5.71% Nitrogen. An experimental elemental analysis would be performed using a CHN analyzer. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the calculated theoretical values to validate the empirical formula and purity of the compound. acs.org

Table 4: Elemental Analysis Data for C₁₈H₁₅N

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 88.13 | 88.05 |

| Hydrogen (H) | 6.16 | 6.20 |

| Nitrogen (N) | 5.71 | 5.68 |

Note: Experimental values are hypothetical examples.

Computational Chemistry and Theoretical Characterization of 4 4 Methylphenyl 2 Phenylpyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. Had data been available, this section would have detailed the following:

Molecular Geometry Optimization and Conformational Analysis

This subsection would have presented the optimized three-dimensional structure of 4-(4-methylphenyl)-2-phenylpyridine. Key information would have included bond lengths, bond angles, and dihedral angles. A conformational analysis would have explored the different spatial arrangements of the molecule and identified the most stable conformer.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would have been provided. The energy gap between these orbitals is a critical parameter for determining the chemical reactivity and electronic properties of a molecule. This section would have included visualizations of the HOMO and LUMO distributions.

Electrostatic Potential Surfaces and Charge Distribution

This part would have described the electrostatic potential surface of the molecule, which illustrates the charge distribution and is used to predict how the molecule interacts with other species. It would have identified the electrophilic and nucleophilic sites within the this compound molecule.

Aromaticity Indices and Ring Current Analysis

An investigation into the aromaticity of the pyridine (B92270) and phenyl rings within the molecule would have been discussed here. Aromaticity indices such as the nucleus-independent chemical shift (NICS) would have been presented to quantify the degree of aromatic character.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are highly accurate computational techniques based on quantum mechanics. If research using these methods on this compound existed, this section would have detailed the prediction of various molecular properties with a high degree of precision, serving as a benchmark for other computational methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation

MD simulations provide insights into the dynamic behavior of molecules over time. This section would have discussed how this compound behaves in different environments, including its conformational changes and potential for aggregation.

Quantitative Structure-Property Relationships (QSPR) for Predicting Material Performance

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in materials science to predict the properties and performance of a compound based on its molecular structure. semanticscholar.org These models establish a mathematical correlation between the quantitative structural features of a molecule, known as molecular descriptors, and a specific property of interest. For this compound, QSPR can be instrumental in predicting its performance in various material applications, such as its efficacy as a corrosion inhibitor or its photophysical characteristics for use in organic electronics. researchgate.netnih.gov

The development of a QSPR model is a systematic process that involves several key stages. Initially, a dataset of compounds with known properties, structurally related to this compound, is compiled. nih.gov The molecular structure of each compound is then used to calculate a wide array of molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Quantum-chemical descriptors, in particular, are derived from computational chemistry methods like Density Functional Theory (DFT) and provide deep insights into the electronic properties of the molecules. nih.gov For a compound like this compound, these descriptors are crucial for predicting its material performance. Key quantum-chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons, which is a desirable trait for applications like corrosion inhibition where the molecule needs to adsorb onto a metal surface.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the electron-accepting ability of a molecule. A lower E_LUMO value implies a greater capacity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the chemical reactivity and stability of a molecule. A smaller energy gap generally corresponds to higher reactivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build the QSPR model. researchgate.netdntb.gov.ua These methods identify the most relevant descriptors and establish a mathematical equation that links them to the property being predicted. The predictive power and robustness of the developed model are then rigorously validated using internal and external validation techniques. nih.gov

For instance, in the context of predicting the corrosion inhibition efficiency of pyridine derivatives, a QSPR model might look like the following hypothetical equation:

Inhibition Efficiency (%) = c₀ + c₁ (E_HOMO) + c₂ (E_LUMO) + c₃ (μ) + ...

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

The following data tables illustrate the types of molecular descriptors that would be calculated for a series of pyridine derivatives, including this compound, and how they might correlate with a predicted material property, such as corrosion inhibition efficiency.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| 2-Phenylpyridine (B120327) | -6.25 | -0.98 | 5.27 | 1.98 |

| This compound | -6.12 | -1.05 | 5.07 | 2.15 |

| 2,6-Diphenylpyridine | -6.30 | -1.10 | 5.20 | 1.85 |

| 4-Anisyl-2-phenylpyridine | -5.98 | -1.02 | 4.96 | 2.50 |

| Compound | Predicted Corrosion Inhibition Efficiency (%) |

| 2-Phenylpyridine | 85.2 |

| This compound | 92.5 |

| 2,6-Diphenylpyridine | 88.1 |

| 4-Anisyl-2-phenylpyridine | 94.3 |

Note: The data in the tables above are hypothetical and for illustrative purposes to demonstrate the application of QSPR. Actual values would be determined from specific computational studies.

By leveraging QSPR models, researchers can screen virtual libraries of compounds and predict their material performance without the need for time-consuming and costly synthesis and experimental testing. nih.govresearchgate.net This approach significantly accelerates the discovery and design of new materials with desired properties, and a well-developed QSPR model for this compound and its analogues would be a valuable asset in the field of materials science.

Reactivity, Mechanistic Studies, and Derivatization of 4 4 Methylphenyl 2 Phenylpyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) on 2,4-diarylpyridines such as 4-(4-methylphenyl)-2-phenylpyridine presents a complex regiochemical challenge due to the presence of three distinct aromatic rings with differing reactivities. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack, especially under the acidic conditions often employed for EAS. Conversely, the 2-phenyl and 4-(4-methylphenyl) substituents are electron-rich and activated towards substitution.

Nitration and Halogenation Regioselectivity Studies

The pyridine nitrogen acts as a strong deactivating group, directing electrophiles to the meta-positions (C-3 and C-5) of the pyridine ring. However, direct nitration or halogenation of the pyridine ring in this compound is generally difficult and requires harsh conditions. Under such conditions, the reaction often proceeds with low yield and a mixture of products.

In contrast, the phenyl and tolyl rings are more susceptible to electrophilic attack. The phenyl group at the 2-position is activated, directing incoming electrophiles to the ortho and para positions. The 4-tolyl group, with its activating methyl substituent, is even more reactive and also directs ortho and para.

Nitration: Predictably, nitration of this compound would occur preferentially on the more activated tolyl ring. The directing effects of the methyl group and the pyridine ring would favor substitution at the positions ortho to the methyl group.

| Electrophile | Substrate Ring | Predicted Major Product(s) |

| NO₂⁺ | 4-methylphenyl | 4-(4-methyl-3-nitrophenyl)-2-phenylpyridine |

| NO₂⁺ | phenyl | 4-(4-methylphenyl)-2-(4-nitrophenyl)pyridine |

| NO₂⁺ | pyridine | 4-(4-methylphenyl)-2-phenyl-3-nitropyridine (minor) |

Halogenation: Similar to nitration, halogenation is expected to occur on the electron-rich phenyl and tolyl rings. The regioselectivity would be governed by the directing effects of the existing substituents.

Sulfonation and Friedel-Crafts Reactions

Sulfonation: Aromatic sulfonation is a reversible reaction, and the position of substitution can be influenced by thermodynamic control. For 2-phenylpyridine (B120327), ruthenium-catalyzed meta-sulfonation of the phenyl ring has been reported, demonstrating that the regioselectivity can be altered by the use of a catalyst that involves a different mechanism than traditional electrophilic aromatic substitution acs.orgresearchgate.net. This suggests that for this compound, selective sulfonation of the phenyl or tolyl ring could be achieved under specific catalytic conditions. Under standard electrophilic conditions, sulfonation would be expected to favor the tolyl ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution libretexts.org. The Lewis acid catalysts used in these reactions, such as aluminum chloride, can coordinate with the lone pair of electrons on the pyridine nitrogen. This coordination further deactivates the pyridine ring towards electrophilic attack. Consequently, Friedel-Crafts reactions on this compound would exclusively occur on the phenyl and tolyl rings. Acylation of toluene, for example, typically results in the para-substituted product with high selectivity libretexts.org. Therefore, Friedel-Crafts acylation of this compound is expected to yield substitution primarily at the para-position of the tolyl group.

Nucleophilic Addition and Substitution Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to attack by electrophiles, leading to nucleophilic addition and substitution reactions at the nitrogen.

Quaternization and N-Oxidation Chemistry

Quaternization: Pyridine and its derivatives readily react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. For instance, the reaction of 4-phenylpyridine with methyl iodide in acetonitrile (B52724) can lead to the formation of 1-methyl-4-phenylpyridinium iodide wikipedia.org. The quaternization of poly(4-vinyl pyridine) with various alkyl halides has also been extensively studied, with kinetics influenced by the steric hindrance of the alkyl group rsc.org.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide guidechem.comgoogle.com. The synthesis of 4-phenylpyridine-N-oxide from 4-phenylpyridine has been reported with high yields using m-CPBA in chloroform guidechem.comchemicalbook.com. The resulting N-oxide can then be used to facilitate further functionalization of the pyridine ring. For example, pyridine N-oxides can undergo highly regioselective halogenation at the 2-position nih.gov.

Formation of N-Substituted Pyridinium Salts

The formation of N-substituted pyridinium salts is a versatile method for modifying the properties of pyridine-containing compounds rsc.org. The reaction of a pyridine derivative with an appropriate alkylating or arylating agent can yield a wide range of pyridinium salts with diverse functionalities. For example, 1-methyl-4-phenylpyridinium iodide (MPP+) is a well-known neurotoxin that can be synthesized by the reaction of 4-phenylpyridine with methyl iodide wikipedia.orgcaymanchem.comabcam.com. While specific studies on this compound are limited, it is expected to undergo similar quaternization reactions with various alkyl halides.

| Reagent | Product |

| Methyl Iodide | 1-Methyl-4-(4-methylphenyl)-2-phenylpyridinium iodide |

| Ethyl Bromide | 1-Ethyl-4-(4-methylphenyl)-2-phenylpyridinium bromide |

| Benzyl Chloride | 1-Benzyl-4-(4-methylphenyl)-2-phenylpyridinium chloride |

Metalation and Directed Ortho-Metalation Strategies for Site-Selective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of 2-phenylpyridine, the pyridine nitrogen atom acts as a directing group, facilitating the deprotonation of the ortho-position of the 2-phenyl ring by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

Palladium-catalyzed C-H activation is another important strategy for the functionalization of 2-phenylpyridines rsc.orgnih.gov. In these reactions, a palladium catalyst facilitates the cleavage of a C-H bond at the ortho-position of the phenyl ring, followed by coupling with a suitable reaction partner. This methodology has been used for arylation, alkylation, and acylation of 2-phenylpyridines with high regioselectivity rsc.orgrsc.org.

For this compound, these metalation strategies would be expected to provide selective functionalization at the C-2' position of the 2-phenyl ring. The directing effect of the pyridine nitrogen would override the directing effects of the substituents on the other rings, leading to a high degree of regiocontrol.

| Metalation Strategy | Reagent | Predicted Site of Functionalization |

| Directed ortho-Lithiation | n-BuLi, then Electrophile (E) | 2'-position of the 2-phenyl ring |

| Palladium-Catalyzed C-H Arylation | Aryl Halide, Pd Catalyst | 2'-position of the 2-phenyl ring |

| Palladium-Catalyzed C-H Acylation | Acylating Agent, Pd Catalyst | 2'-position of the 2-phenyl ring |

Cross-Coupling Reactivity and Further Functionalization at Unsubstituted Positions

The pyridine core of this compound, while generally electron-deficient, possesses unsubstituted positions that are amenable to functionalization through various cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, provide a powerful toolkit for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with tailored electronic and steric properties.

The most common cross-coupling reactions for functionalizing pyridine rings are the Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific studies on the cross-coupling reactivity at the unsubstituted C-3, C-5, and C-6 positions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related 2,4-diarylpyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for forming C-C bonds. To functionalize the unsubstituted positions of this compound, it would first need to be halogenated (e.g., brominated or iodinated) at the desired position. The resulting halo-derivative could then be coupled with a variety of aryl or vinyl boronic acids or esters. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, pyridine-based palladium(II) complexes have been shown to be efficient catalysts for Suzuki-Miyaura couplings in aqueous media, offering a green chemistry approach. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this would require prior halogenation of the this compound core. The reaction would then allow for the introduction of various alkenyl groups. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. bldpharm.com Halogenated derivatives of this compound could be coupled with a range of alkynes to introduce alkynyl functionalities, which are valuable for further transformations and for the synthesis of materials with interesting photophysical properties.

A hypothetical reaction scheme for the functionalization of this compound via a Suzuki-Miyaura coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 3-Bromo-4-(4-methylphenyl)-2-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,4-Di(4-methylphenyl)-2-phenylpyridine | Not Reported |

| 5-Bromo-4-(4-methylphenyl)-2-phenylpyridine | Vinylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 5-Vinyl-4-(4-methylphenyl)-2-phenylpyridine | Not Reported |

| 6-Iodo-4-(4-methylphenyl)-2-phenylpyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 6-(4-Methoxyphenyl)-4-(4-methylphenyl)-2-phenylpyridine | Not Reported |

This table represents a hypothetical scenario based on general knowledge of Suzuki-Miyaura reactions on pyridine substrates, as specific data for this compound is not available.

Oxidation and Reduction Chemistry of the Pyridine Ring and Substituents

The pyridine ring in this compound can undergo both oxidation and reduction, leading to a variety of new compounds with different electronic properties and saturation levels. The substituents, particularly the methyl group of the tolyl moiety, also present a site for selective oxidation.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions.

The methyl group on the tolyl substituent is a potential site for oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation processes. For instance, vanadium-based catalysts have been employed for the gas-phase oxidation of 4-methylpyridine to isonicotinic acid, demonstrating the feasibility of selective methyl group oxidation on a pyridine scaffold. mdpi.com

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation significantly alters the geometry and basicity of the molecule. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and reaction conditions (temperature, pressure) can influence the stereoselectivity of the hydrogenation. Studies on the hydrogenation of 4-phenylpyridine have shown that selective reduction of the pyridine ring in the presence of the phenyl ring is achievable. d-nb.inforesearchgate.net

The Birch reduction offers a method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. nih.gov This reaction typically yields a 1,4-cyclohexadiene derivative. Applying the Birch reduction to this compound could potentially lead to the partial reduction of either the phenyl or the tolyl ring, depending on the directing effects of the substituents.

| Reaction Type | Reagent/Catalyst | Substrate Moiety | Product Moiety |

| N-Oxidation | m-CPBA | Pyridine | Pyridine-N-oxide |

| Methyl Group Oxidation | KMnO₄ | 4-Methylphenyl | 4-Carboxyphenyl |

| Catalytic Hydrogenation | Pd/C, H₂ | Pyridine | Piperidine |

| Birch Reduction | Na, NH₃, EtOH | Phenyl/Tolyl Ring | Cyclohexadiene |

Photochemical Reactivity and Excited State Transformations

The extended π-system of 2,4-diarylpyridines like this compound makes them interesting candidates for photochemical reactions. Upon absorption of light, these molecules can be promoted to an excited state, where they can undergo transformations not accessible under thermal conditions.

Photocyclization: One of the most common photochemical reactions for stilbene-like structures is photocyclization. The 2-phenylpyridine moiety within this compound can be viewed as aza-stilbene. Upon irradiation, it is conceivable that an intramolecular cyclization could occur between the phenyl ring at the C-2 position and the pyridine ring, leading to the formation of a fused polycyclic aromatic system. Such reactions are often influenced by the presence of oxidizing agents and the solvent.

Photoisomerization: While less common for this type of rigid structure, photoisomerization could potentially occur, for example, through a temporary ring-opening and closing mechanism, as has been observed for simpler molecules like 4-methylpyridine upon UV irradiation. organic-chemistry.orgmdpi.com

The specific photochemical behavior of this compound would depend on the wavelength of light used, the solvent, and the presence of other reagents. Detailed studies would be required to fully elucidate the excited state transformations of this particular molecule.

Catalytic Applications of this compound as Ligands or Organocatalysts

Coordination Chemistry with Transition Metals for Homogeneous Catalysis

Substituted pyridines are widely used as ligands in homogeneous catalysis. The coordination of this compound to transition metals such as palladium, ruthenium, and iridium can generate catalysts with specific steric and electronic properties. The tolyl and phenyl substituents can influence the catalyst's activity, selectivity, and stability. For example, palladium complexes of 2-phenylpyridine derivatives have been successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Organocatalytic Roles in Specific Organic Transformations (e.g., Aldol, Michael)

While there is a vast body of research on pyridine-based organocatalysts, the direct application of this compound in reactions like the aldol or Michael addition has not been specifically reported. Generally, for a pyridine derivative to be an effective organocatalyst in these transformations, it often requires additional functional groups, such as an amino or a carboxylic acid group, to facilitate the catalytic cycle. However, the basicity of the pyridine nitrogen could potentially play a role in base-catalyzed reactions, although its efficacy would likely be modest compared to more specialized organocatalysts.

Photoredox Catalysis using Pyridine Derivatives

Iridium and ruthenium complexes bearing polypyridyl ligands are prominent photocatalysts in a wide range of organic transformations. The 2-phenylpyridine scaffold is a common component of cyclometalating ligands in highly efficient iridium-based photosensitizers. nih.govbldpharm.comresearchgate.netnih.gov The electronic properties of the ligand, which can be tuned by substituents, directly impact the photophysical and redox properties of the resulting metal complex. The presence of the 4-methylphenyl group in this compound would be expected to influence the energy levels of the molecular orbitals of the corresponding iridium or ruthenium complex, thereby affecting its performance as a photoredox catalyst. Ruthenium complexes with substituted pyridine-quinoline ligands have also been investigated for their catalytic activities. mdpi.com

| Metal | Ligand | Application |

| Palladium(II) | 2-(p-tolyl)pyridine | Suzuki-Miyaura Coupling |

| Iridium(III) | Tris[2-(p-tolyl)pyridine] | Phosphorescent Emitter |

| Ruthenium(II) | 4'-(p-tolyl)-terpyridine | Photocatalysis |

Advanced Applications of 4 4 Methylphenyl 2 Phenylpyridine in Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The 2-phenylpyridine (B120327) framework is a cornerstone for designing materials used in organic light-emitting diodes (OLEDs). When coordinated with heavy metal ions like iridium(III) or platinum(II), these ligands form highly efficient phosphorescent complexes capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

Emitter Materials for Deep Blue, Green, and Red Light Generation

Cyclometalated iridium(III) and platinum(II) complexes based on phenylpyridine ligands are among the most successful phosphorescent emitters, or dopants, in OLEDs. researchgate.net The emission color of these complexes can be precisely tuned across the entire visible spectrum by chemical modification of the ligands. researchgate.net The energy of the emitted light is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the complex.

Attaching electron-donating or electron-withdrawing groups to the phenyl or pyridine (B92270) rings of the ppy ligand alters these frontier orbital energies. For instance, adding electron-donating groups like methoxy (B1213986) (-OCH₃) can raise the HOMO level, leading to a smaller energy gap and a red-shift in emission (towards green and red). Conversely, introducing electron-withdrawing groups like trifluoromethyl (-CF₃) can lower the HOMO level, widening the energy gap and causing a blue-shift in emission. analis.com.my

The 4-(4-methylphenyl)-2-phenylpyridine ligand features a methyl group, which is weakly electron-donating. Therefore, its metal complexes would be expected to emit at slightly longer wavelengths compared to the unsubstituted Ir(ppy)₃, which is a well-known green emitter. By analogy with other substituted systems, complexes of this compound are promising candidates for efficient green or yellow-green emitters. To achieve deep blue or red emission, other derivatives with stronger electron-withdrawing or electron-donating groups would typically be employed. analis.com.my

Table 1: Photophysical Data of Representative Phenylpyridine-Based Iridium(III) Emitters

| Complex | Emission Peak (nm) | Color | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|---|

| Ir[(CF₃)₂OMeppy]₂(acac) | 471 | Blue | - | analis.com.my |

| Ir[(CF₃)₂ppy]₂(acac) | 475 | Blue | - | analis.com.my |

| Ir(ppy)₂(acac) | 522 | Green | - | analis.com.my |

| Ir(OMeppy)₂(acac) | 533 | Green-Yellow | - | analis.com.my |

| (Fppy)₂Ir(dipg) | 545 | Yellow-Green | - |

This table presents data for various functionalized phenylpyridine complexes to illustrate the tuning of emission color. Data for the specific complex of this compound is not available in the provided sources.

Host Materials for Phosphorescent Emitters

In a phosphorescent OLED (PhOLED), the emitter is typically dispersed in a host material that constitutes the emissive layer (EML). The host material must have a higher triplet energy than the phosphorescent guest (dopant) to prevent energy back-transfer and ensure efficient emission from the guest. An ideal host should also possess good thermal stability and balanced charge transport properties (transporting both holes and electrons) to ensure that the recombination of charge carriers occurs within the EML on the guest molecules.

Materials with a pyridine component are often used in designing electron-transporting or bipolar host materials. While some host materials are based on carbazole (B46965) or triphenylamine (B166846) derivatives, bipolar hosts that combine hole- and electron-transporting moieties in a single molecule are highly sought after for achieving high device efficiencies. Given its aromatic pyridine structure, this compound could serve as a building block for designing such bipolar host materials.

Electron Transport and Hole Blocking Layers

The performance of a multilayer OLED depends on the controlled injection and transport of charges (holes and electrons) to the emissive layer. Materials used for Electron Transport Layers (ETLs) must efficiently accept electrons from the cathode and transport them to the EML. Due to the electron-deficient nature of the nitrogen-containing pyridine ring, phenylpyridine-based molecules are inherently good candidates for electron transport materials.

Research has shown that polymers containing phenylpyridine moieties as side chains can function as effective ETLs. These materials can exhibit high triplet energies (up to 2.8 eV), making them suitable for use with high-energy blue and green phosphorescent emitters. Additionally, they can possess high glass-transition temperatures, contributing to the thermal stability of the device. Such polymers can also serve as hole-blocking layers, preventing holes from passing through the EML into the ETL, which would otherwise reduce device efficiency.

Solution-Processable Organic Electronics

Fabricating OLEDs from solution (e.g., via spin-coating or inkjet printing) offers a route to low-cost, large-area manufacturing, which is a significant advantage over the more expensive vacuum thermal evaporation process. However, this requires the development of high-performance organic materials that are soluble in common solvents.

The solubility of phenylpyridine-based metal complexes and polymers can be enhanced by introducing suitable side chains. For example, attaching alkyl groups to the ligand structure can improve solubility without detrimentally affecting the photophysical properties. Furthermore, polymers with phenylpyridine side chains have been designed to be soluble in specific solvents like methanol. This allows for "orthogonal processing," where different layers of an OLED stack can be deposited from different solvents without dissolving the underlying layers, enabling the fabrication of complex multilayer device architectures entirely from solution.

Fluorescent Probes and Sensors for Chemical and Physical Parameters

The inherent luminescent properties of molecules containing a phenylpyridine core, especially when complexed with metal ions, make them excellent candidates for the development of chemosensors. These sensors can detect the presence of specific analytes, such as metal ions or anions, through a change in their optical properties, typically a "turn-on" or "turn-off" of fluorescence or a color change.

Luminescent Chemosensors for Metal Ions, Anions, and Small Molecules

Pyridine derivatives are widely used as chelating agents in sensors because the nitrogen atom can act as a binding site for analytes, particularly metal ions. When a metal ion binds to a luminescent sensor molecule, it can perturb the electronic structure of the fluorophore, leading to a measurable change in the emission spectrum. This can manifest as quenching (decrease in intensity), enhancement (increase in intensity), or a shift in the emission wavelength.

For example, fluorescent chemosensors based on pyridine derivatives have been developed for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. The binding of different metal ions to the sensor produces distinct fluorescent responses, allowing for their identification. Similarly, platinum(II) complexes have been investigated as luminescent sensors for anions, where the binding of an anion like chloride can cause an increase in emission intensity.

While specific studies detailing this compound as a chemosensor are not prominent, its structure is well-suited for this purpose. The pyridine nitrogen provides a binding site, and the extended π-conjugated system of the two aromatic rings forms a competent fluorophore. Metal complexes derived from this ligand could be designed to selectively detect a range of chemical species.

Table 2: Examples of Pyridine-Based Luminescent Chemosensors

| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| BODIPY with pyridine ligands | Cu²⁺ | Fluorescence quenching and color change | |

| 2-amino-3-cyanopyridine (B104079) derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response | |

| Styrylpyridine-containing cyclophane | Pyrimidine nucleotides (TMP, TTP) | Fluorescence light-up effect |

pH-Responsive and Environment-Sensitive Fluorescent Probes

The pyridine nitrogen atom, with its available lone pair of electrons, is a fundamental component in the design of pH-sensitive fluorescent probes. The fluorescence of molecules containing a pyridine ring can be modulated by the protonation and deprotonation of this nitrogen atom. nih.gov While specific studies on this compound as a pH probe are not extensively documented, the principles governing related pyridine-based systems suggest its strong potential in this area.

In a typical mechanism, the protonation of the pyridine nitrogen in an acidic medium can lead to a decrease in fluorescence intensity and a shift in the emission wavelength (a red-shift), due to changes in the intramolecular charge transfer (ICT) character of the molecule. nih.gov Conversely, deprotonation in a basic environment can restore or enhance fluorescence. This on/off switching or shifting of fluorescence makes these compounds effective as reversible pH sensors. nih.gov For instance, conjugated polymers incorporating pyridine units, such as poly(p-pyridinium phenylene ethynylene)s (PPyPE), have been demonstrated as effective and reusable chemical sensors for pH. nih.gov The fluorescence of these polymers is quenched upon the addition of acid and recovers upon the addition of a base. nih.gov Simple fluorophores based on a pyridine core have also been shown to exhibit fluorescence emission that is dependent on the solvent environment, indicating sensitivity to environmental polarity. mdpi.com

The photophysical properties of such probes are critical for their function. Key parameters include their absorption and emission maxima (λ_abs and λ_em), Stokes shift, and quantum yield. For example, various pyridine-based fluorophores exhibit emission between 300 and 450 nm, with the exact wavelength being sensitive to the electronic nature of their substituents and the polarity of their environment. mdpi.com

Table 1: Exemplary Photophysical Data for Pyridine-Based Fluorescent Probes Data is for related pyridine-based compounds to illustrate typical properties.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent |

|---|---|---|---|---|

| 2-Phenyl-3-(4-tolylethynyl)pyridine (3h) | ~350 | ~400 | ~50 | Ethanol |

Source: Adapted from data on related compounds. mdpi.com

Ratiometric Fluorescent Sensors

Ratiometric fluorescent sensing is an advanced detection method that utilizes the ratio of fluorescence intensities at two different wavelengths to provide a quantitative measurement. This technique offers enhanced accuracy and reliability by correcting for variations in probe concentration, excitation intensity, and environmental factors. Pyridine moieties are frequently incorporated into ratiometric probes as the analyte-responsive unit.

While direct application of this compound as a ratiometric sensor is not yet established, its structure is well-suited for such designs. A common strategy involves coupling a fluorescent core, like BODIPY (boron-dipyrromethene), with a recognition site, such as a pyridyl group. acs.org In such systems, the pyridine nitrogen can interact with an analyte (e.g., a proton in pH sensing), which alters the electronic properties of the entire molecule. This perturbation can cause a shift in the fluorescence emission wavelength. acs.org The sensor thus exhibits two distinct emission peaks—one corresponding to the free sensor and one to the analyte-bound sensor. The ratio of the intensities of these two peaks provides a precise measure of the analyte concentration.

For example, BODIPY-based probes with a meso-pyridyl group have been shown to exhibit fluorescence shifts of 22–38 nm upon protonation. acs.org The basicity of the pyridyl group, and thus the pH range of sensitivity, can be tuned by changing its position on the core or by adding other substituents. acs.org The key advantage is that the measurement is based on a change in the shape of the spectrum rather than just a change in intensity at a single wavelength.

Photovoltaic Devices and Solar Energy Conversion

The phenylpyridine framework is a cornerstone in the development of materials for organic and hybrid solar cells due to its electronic properties and stability.

Dye-Sensitized Solar Cells (DSSC) Dyes and Co-Adsorbents

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer (dye) is anchored to a semiconductor surface (typically TiO₂) to absorb light and inject electrons, generating a current. Phenylpyridine and related bipyridine ligands are integral to some of the most efficient and stable sensitizers, particularly in ruthenium-based complexes. rsc.orgnih.gov These are known as ancillary or spectator ligands, and they play a crucial role in tuning the photophysical and electrochemical properties of the dye. nih.gov

The function of ancillary ligands like this compound would be to:

Modulate Light Absorption: By extending the π-conjugation of the complex, these ligands can enhance the molar extinction coefficient and broaden the absorption spectrum, allowing the cell to harvest more sunlight. nih.gov

Tune Redox Potentials: The electronic nature of the ligand influences the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for efficient electron injection into the TiO₂ and regeneration of the dye by the electrolyte.